![molecular formula C24H15NO5S B12897386 1,4-Naphthalenedione, 2-hydroxy-3-[1-(phenylsulfonyl)-1H-indol-3-yl]- CAS No. 918905-46-1](/img/structure/B12897386.png)
1,4-Naphthalenedione, 2-hydroxy-3-[1-(phenylsulfonyl)-1H-indol-3-yl]-
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Overview
Description
1,4-Naphthalenedione (1,4-naphthoquinone) derivatives are a class of compounds widely studied for their redox-active properties and diverse biological activities. The compound 1,4-Naphthalenedione, 2-hydroxy-3-[1-(phenylsulfonyl)-1H-indol-3-yl]- features a 1,4-naphthoquinone core substituted at the 2-position with a hydroxy group and at the 3-position with a [1-(phenylsulfonyl)-1H-indol-3-yl] moiety. The phenylsulfonyl group on the indole ring may improve metabolic stability and binding affinity, while the hydroxy group contributes to redox cycling, a hallmark of naphthoquinone bioactivity .
Preparation Methods
The synthesis of 2-Hydroxy-3-(1-(phenylsulfonyl)-1H-indol-3-yl)naphthalene-1,4-dione typically involves multi-step organic reactions. One common method involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol. This method is advantageous due to its simplicity, high yields, short reaction time, safety, and reusability of the catalyst . The starting material, 2-hydroxy-1,4-naphthoquinone, undergoes a series of reactions including condensation with aromatic aldehydes and aromatic amines to form the desired product .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The electron-deficient naphthoquinone core undergoes electrophilic substitution at the hydroxylated C-2 position:
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Mannich Reaction : Reacts with primary/secondary amines and formaldehyde to form 3-(aminomethyl) derivatives, enhancing solubility for medicinal applications .
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Alkylation : O- or C-alkylation with alkyl/terpenyl bromides in DMF yields lipophilic derivatives (e.g., 3-C-alkylation as the major product) .
Example :
2-Hydroxy-1,4-naphthoquinone+R-BrEt₃N, DMF3-C-Alkyl-2-hydroxy-1,4-naphthoquinone(40–72% yield)[2]
Cycloaddition and Cyclization
The quinone moiety participates in cycloadditions to form fused heterocycles:
-
Diels-Alder Reactions : With dienes (e.g., 1,3-butadiene), forming tetracyclic adducts .
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Knoevenagel-Michael Cascade : Reacts with aldehydes and malononitrile to synthesize benzo[g]chromene derivatives .
Notable Pathway :
Naphthoquinone+Aryl aldehyde+MalononitrileLipase/2-APBenzo[g]chromene-5,10-dione(70–90% yield)[3]
Redox Reactivity
The 1,4-naphthoquinone core exhibits reversible redox behavior:
-
Reduction : Forms semiquinone radicals under physiological conditions, enabling electron transfer in biological systems .
-
Oxidation : Reacts with peroxides to generate epoxy or hydroxylated derivatives, relevant in oxidative stress studies .
Electrochemical Data :
Property | Value | Conditions | Reference |
---|---|---|---|
E₁/₂ (V vs. SCE) | -0.42 | pH 7.4, PBS buffer |
Metal Complexation
The hydroxyl and carbonyl groups coordinate transition metals, forming complexes with enhanced bioactivity:
-
Copper(II) Complexes : Improve anticancer activity against HT29 colorectal adenocarcinoma cells (IC₅₀: 2.1–8.7 μM) .
-
Vanadyl Complexes : Exhibit tyrosine phosphatase inhibition, relevant for diabetes research .
Biological Alkylation
In cellular environments, the compound undergoes bioreductive alkylation:
-
Thiol Conjugation : Reacts with glutathione via Michael addition at the C-3 position, forming adducts that deplete cellular thiol pools .
Adduct Stability :
Thiol Source | Adduct Stability (t₁/₂) |
---|---|
Glutathione | 12–24 h (pH 7.4) |
N-Acetylcysteine | 8–16 h (pH 7.4) |
Photochemical Reactions
UV irradiation induces [4+2] cycloaddition with alkenes, producing anthraquinone-like structures .
Scientific Research Applications
Synthesis and Chemical Properties
The compound is derived from 1,4-naphthoquinone, which serves as a versatile building block in organic synthesis. Recent advancements have emphasized the development of derivatives of 2-hydroxy-1,4-naphthoquinone through multicomponent reactions involving aromatic aldehydes and malononitrile. These derivatives exhibit enhanced biological activities, including antibacterial and antitumor properties .
Table 1: Key Synthetic Pathways for Derivatives
Starting Material | Reagents | Conditions | Product Type |
---|---|---|---|
2-Hydroxy-1,4-naphthoquinone | Aromatic Aldehydes | Multicomponent reactions | Various derivatives |
1,4-Naphthoquinone | Amino Acids | Michael addition | Sulfonamide derivatives |
2-Hydroxy-1,4-naphthoquinone | N-acetyl-L-cysteine | Thia-Michael addition | Modified naphthoquinones |
Biological Activities
The compound exhibits significant biological activities attributed to its unique structure. Research indicates that derivatives of naphthoquinones possess antimicrobial and antitumor properties. Specifically, studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines and exhibit antibacterial effects against resistant strains .
Antitumor Mechanism
The antitumor activity is primarily linked to the compound's ability to induce apoptosis in cancer cells. This process involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death. For instance, anilino-1,4-naphthoquinones have been shown to effectively inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is crucial for cancer cell proliferation .
Antimicrobial Mechanism
The antimicrobial properties are attributed to the compound's ability to interfere with bacterial cell wall synthesis and disrupt cellular respiration. This mechanism has been particularly effective against Gram-positive bacteria and some Gram-negative strains .
Case Studies
Several studies illustrate the practical applications of this compound in therapeutic contexts:
- Anticancer Activity : A study demonstrated that derivatives of 1,4-naphthalenedione could inhibit tumor growth in vivo by targeting specific signaling pathways involved in cell proliferation and survival. The results indicated a significant reduction in tumor size compared to control groups .
- Antimicrobial Efficacy : In vitro tests showed that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antimicrobial agents .
- Neuroprotective Effects : Emerging research suggests that some naphthoquinone derivatives may protect neuronal cells from oxidative stress-induced damage by modulating glutamate receptors and enhancing antioxidant defenses .
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(1-(phenylsulfonyl)-1H-indol-3-yl)naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The quinone moiety in the compound can undergo redox cycling, leading to the generation of reactive oxygen species. These reactive oxygen species can induce oxidative stress, leading to cellular damage and apoptosis. The compound has also been shown to interact with enzymes involved in cellular redox regulation, further contributing to its biological effects .
Comparison with Similar Compounds
The biological and chemical properties of this compound are best understood through comparison with structurally related derivatives. Below is a detailed analysis:
Structural Analogues of 1,4-Naphthalenedione
2-Hydroxy-3-(3-methyl-2-butenyl)-1,4-naphthalenedione (Lapachol)
- Structure: Natural naphthoquinone with a prenyl group at position 3.
- Key Differences : Lacks the indole-sulfonyl substituent.
- Activity: Known for antiparasitic, antifungal, and anticancer properties via ROS generation. The target compound’s indole-sulfonyl group may offer enhanced target specificity compared to lapachol’s non-aromatic substituent .
2-(1-Piperidinyl)-1,4-Naphthalenedione
- Structure : Piperidine ring at position 2.
- Key Differences : Replaces the hydroxy group with a piperidine moiety.
- Activity : Exhibits improved pharmacokinetic properties (e.g., solubility, bioavailability) due to the amine group, but lacks the redox-active hydroxy group present in the target compound .
2-(4-Morpholinyl)-3-(3-methyl-2-butenyl)-1,4-naphthalenedione
- Structure : Morpholine at position 2 and prenyl group at position 3.
- Key Differences : The morpholine ring enhances electron-donating effects, while the target compound’s hydroxy group acts as an electron-withdrawing substituent.
- Activity : Demonstrates cytotoxicity against A549 cancer cells and larvicidal activity, suggesting that substituent polarity significantly modulates bioactivity .
Indole Derivatives with Sulfonyl Groups
N-Arylsulfonyl-3-acetylindoles (e.g., Compound 67 in )
- Structure : Phenylsulfonyl group attached to an indole ring.
- Key Differences: Lacks the naphthoquinone core but shares the sulfonated indole moiety.
- Activity : Shows anti-HIV-1 activity, with the sulfonyl group enhancing binding to viral targets. This supports the hypothesis that the target compound’s phenylsulfonyl group may confer antiviral or enzyme-inhibitory properties .
2-({1-[(4-Chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- Structure: Combines sulfonated indole and quinoline groups.
- Activity : Highlights the role of sulfonyl groups in improving metabolic stability and target engagement, a feature likely shared by the target compound .
Mechanistic and Functional Comparisons
Redox Activity
- Target Compound : The 2-hydroxy group facilitates redox cycling, generating ROS for anticancer or antimicrobial effects, akin to lapachol derivatives .
- Contrast with Non-Redox Analogues: Compounds like 2-(1-piperidinyl)-1,4-naphthalenedione lack this mechanism, relying instead on non-covalent interactions .
Substituent Effects on Bioactivity
- Phenylsulfonyl Group : Enhances lipophilicity and resistance to enzymatic degradation, as seen in anti-HIV indole derivatives .
- Hydroxy Group vs. Amine Groups: The hydroxy group’s electron-withdrawing nature may polarize the quinone ring, increasing electrophilicity and reactivity compared to electron-donating amines .
Biological Activity
1,4-Naphthalenedione derivatives, particularly those modified with various functional groups, exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The compound 1,4-Naphthalenedione, 2-hydroxy-3-[1-(phenylsulfonyl)-1H-indol-3-yl]- is of particular interest due to its potential therapeutic applications. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Synthesis
The compound can be synthesized through various methods, including the Heck reaction, which allows for the introduction of different substituents on the naphthalene ring. The presence of a hydroxyl group and a phenylsulfonyl indole moiety enhances its biological properties compared to simpler naphthoquinone derivatives .
Anticancer Activity
Research indicates that naphthoquinone derivatives possess significant anticancer properties. For instance, studies have demonstrated that compounds with a 1,4-naphthoquinone scaffold can induce apoptosis in cancer cells through various mechanisms:
- Cell Viability Assays : In vitro studies using human breast adenocarcinoma cell lines (MDA-MB-231) showed that certain naphthoquinones inhibited cell proliferation in a dose-dependent manner. The compound with the phenylsulfonyl indole moiety may enhance this effect due to its structural complexity .
- Mechanisms of Action : Naphthoquinones are believed to interfere with electron transport chains and generate reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .
Antimicrobial Activity
Several studies have reported the antimicrobial properties of naphthoquinone derivatives. These compounds exhibit varying degrees of antibacterial activity against different bacterial strains:
Compound | Minimum Inhibitory Concentration (MIC) |
---|---|
NQ-PRO | 30 µg/mL |
NQ-PAS | 50 µg/mL |
The table indicates that both derivatives show promising antibacterial effects, suggesting their potential use as antimicrobial agents .
Anti-inflammatory Properties
Naphthoquinone derivatives have also been studied for their anti-inflammatory effects. They inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation. For example, certain derivatives showed IC50 values lower than well-known anti-inflammatory drugs in blocking cytokine production .
Case Studies
- Anticancer Efficacy : A study evaluated the efficacy of several naphthoquinone derivatives against acute myeloid leukemia (AML). The results indicated that these compounds could significantly reduce cell viability and induce apoptosis in a dose-dependent manner .
- Apoptosis Induction : Another research focused on the apoptotic effects of naphthoquinones on non-small cell lung cancer cells. The study found that treatment with these compounds led to increased early and late apoptotic cells compared to untreated controls .
Q & A
Q. Basic: What established synthetic routes are available for this compound, and how can reaction conditions be optimized for yield?
Answer:
The synthesis of 1,4-naphthalenedione derivatives often involves enamine formation or catalytic coupling. For example, analogous compounds (e.g., lapachol derivatives) are synthesized via nucleophilic substitution using amines like morpholine or pyrrolidine under reflux conditions in ethanol (). Optimization includes controlling reaction temperature (60–80°C), stoichiometric ratios (1:1.2 for quinone:amine), and purification via column chromatography. Room-temperature methods using catalysts like camphor sulfonic acid (CSA) can improve efficiency for similar 2-hydroxynaphthoquinones ( ).
Q. Basic: Which spectroscopic techniques are essential for structural characterization?
Answer:
Critical techniques include:
- GC-MS : For initial identification via molecular ion peaks and fragmentation patterns (e.g., m/z 174 for 2-hydroxy-1,4-naphthalenedione derivatives) ( ).
- NMR : 1D 1H/13C NMR assigns proton/carbon environments, while 2D experiments (COSY, HMQC, HMBC) resolve connectivity. For example, HMBC correlations confirm indole-phenylsulfonyl linkages ().
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1650 cm−1).
Q. Advanced: How do 2D NMR experiments resolve ambiguities in substituent positioning?
Answer:
In complex derivatives, overlapping signals or steric effects may obscure assignments. Key strategies:
- 1H-1H COSY : Maps scalar couplings to identify adjacent protons (e.g., indole ring protons).
- HMBC : Detects long-range 13C-1H couplings (2–4 bonds), critical for linking the phenylsulfonyl group to the indole moiety ().
- NOESY : Identifies spatial proximities (e.g., confirming substituent orientation on the naphthoquinone core).
Q. Advanced: How can researchers reconcile contradictory biological activity data across studies?
Answer:
Contradictions may arise from assay variability (e.g., cell line specificity) or compound purity. Methodological solutions:
- Standardized Assays : Use validated models (e.g., A549 cells for cytotoxicity) with positive controls ( ).
- Dose-Response Curves : Establish EC50 values across multiple replicates.
- Metabolite Profiling : Verify stability under assay conditions via HPLC-MS to rule out degradation artifacts.
Q. Advanced: What strategies mitigate instability during storage?
Answer:
1,4-Naphthalenedione derivatives are prone to oxidation and photodegradation. Mitigation steps:
- Storage : Use amber vials under inert gas (N2) at –20°C ().
- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/v.
- Compatibility Testing : Avoid contact with oxidizing agents (e.g., peroxides) or reducing solvents ().
Q. Basic: What in vitro models are suitable for evaluating bioactivity?
Answer:
- Cytotoxicity : A549 (lung carcinoma) or MCF-7 (breast cancer) cells, using MTT assays ( ).
- Antimicrobial Activity : Artemia salina (brine shrimp) lethality tests or Aedes aegypti larvicidal assays ().
- Redox Activity : DPPH radical scavenging assays to assess antioxidant potential.
Q. Advanced: How does derivatization affect redox behavior in biological systems?
Answer:
Substituents like phenylsulfonyl groups alter electron density on the quinone core, modulating redox cycling. For example:
- Electron-withdrawing groups (e.g., sulfonyl) stabilize semiquinone radicals, reducing pro-oxidant activity ( ).
- Hydroxy groups enhance metal chelation, influencing ROS generation. Cyclic voltammetry (CV) can quantify redox potentials (E1/2) to predict biological interactions.
Q. Basic: What metabolic pathways are inferred from structural analogs?
Answer:
Analogous compounds (e.g., lapachol derivatives) undergo hepatic CYP450-mediated oxidation or glucuronidation. Key pathways:
- Phase I : Hydroxylation at the indole or naphthoquinone moiety.
- Phase II : Sulfation or glutathione conjugation at the hydroxy group ( ).
In silico tools (e.g., SwissADME) predict metabolic hotspots based on substituent polarity.
Q. Advanced: What computational methods support structure-activity relationship (SAR) analysis?
Answer:
- Molecular Docking : Simulate binding to targets (e.g., topoisomerase II) using AutoDock Vina.
- QSAR Models : Correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity ( ).
- DFT Calculations : Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict reactivity.
Q. Basic: What safety protocols are recommended based on parent compound hazards?
Answer:
Parent 1,4-naphthalenedione is hepatotoxic and mutagenic. Precautions:
Properties
CAS No. |
918905-46-1 |
---|---|
Molecular Formula |
C24H15NO5S |
Molecular Weight |
429.4 g/mol |
IUPAC Name |
3-[1-(benzenesulfonyl)indol-3-yl]-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C24H15NO5S/c26-22-17-11-4-5-12-18(17)23(27)24(28)21(22)19-14-25(20-13-7-6-10-16(19)20)31(29,30)15-8-2-1-3-9-15/h1-14,26H |
InChI Key |
HAQHYWJDABMNPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C4=C(C5=CC=CC=C5C(=O)C4=O)O |
Origin of Product |
United States |
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